molecular formula C15H16 B097774 Isopropylbiphenyl CAS No. 19486-60-3

Isopropylbiphenyl

Cat. No. B097774
CAS RN: 19486-60-3
M. Wt: 196.29 g/mol
InChI Key: HKTCLPBBJDIBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropylbiphenyl, also known as 4-isopropylbiphenyl, is a chemical compound that belongs to the family of biphenyls. It is a colorless liquid with a molecular formula of C15H16 and a molecular weight of 196.29 g/mol. Isopropylbiphenyl is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of isopropylbiphenyl is not well understood. However, it is believed that isopropylbiphenyl interacts with biological molecules through hydrophobic interactions. Isopropylbiphenyl has been shown to bind to proteins and DNA, which may affect their function.

Biochemical And Physiological Effects

Isopropylbiphenyl has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Isopropylbiphenyl has also been shown to have anti-inflammatory and antioxidant properties. In addition, isopropylbiphenyl has been shown to affect the activity of enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages And Limitations For Lab Experiments

Isopropylbiphenyl has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Isopropylbiphenyl is also a good solvent for various organic reactions. However, isopropylbiphenyl has some limitations for lab experiments. It is toxic and should be handled with care. In addition, isopropylbiphenyl has a low solubility in water, which may limit its use in some biological assays.

Future Directions

There are several future directions for the research on isopropylbiphenyl. One direction is to investigate the mechanism of action of isopropylbiphenyl in more detail. Another direction is to explore the potential of isopropylbiphenyl as a therapeutic agent for various diseases. In addition, the development of new synthesis methods for isopropylbiphenyl may lead to the discovery of new derivatives with improved properties. Finally, the use of isopropylbiphenyl as a fluorescent probe in biological assays may lead to the development of new diagnostic tools for various diseases.
Conclusion
In conclusion, isopropylbiphenyl is a chemical compound with unique properties and applications. It is commonly used in scientific research as a fluorescent probe, solvent, and model compound. Isopropylbiphenyl has various biochemical and physiological effects and has the potential to be used as a therapeutic agent. However, further research is needed to fully understand the mechanism of action of isopropylbiphenyl and to explore its potential in various fields.

Synthesis Methods

Isopropylbiphenyl can be synthesized by various methods, including Suzuki coupling reaction, Ullmann reaction, and direct alkylation. Among these methods, Suzuki coupling reaction is the most commonly used method. The reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere and at a temperature of around 100°C. The yield of the reaction is typically high, and the product can be easily purified by column chromatography.

Scientific Research Applications

Isopropylbiphenyl has been widely used in scientific research due to its unique properties and applications. It is commonly used as a fluorescent probe in biological and chemical assays. Isopropylbiphenyl has also been used as a model compound for studying the photophysical properties of biphenyl derivatives. In addition, isopropylbiphenyl has been used as a solvent for various organic reactions.

properties

IUPAC Name

1-phenyl-2-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTCLPBBJDIBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173138
Record name 1,1'-Biphenyl, 2-(1-methylethyl)-
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Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water-white liquid; [HSDB]
Record name Isopropylbiphenyl
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Boiling Point

Range = 295-305 °C, Boiling point: >233 °C /CG mixture, 3-6% diisopropyl/
Details ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983)
Record name ISOPROPYLBIPHENYL
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Solubility

In water = 0.6 mg/l at 25 °C
Details Addison RF et al; Chemosphere 12: 827-34 (1983)
Record name ISOPROPYLBIPHENYL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity = 0.988 gm/cc, Density: 0.975 @ 20 °C /PG mixture, 4= 25% di-and triisopropyl/
Details ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983)
Record name ISOPROPYLBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
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Vapor Pressure

0.0005 [mmHg], 5.0X10-4 mm Hg at 25 °C
Details Addison RF et al; Chemosphere 12: 827-34 (1983)
Record name Isopropylbiphenyl
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Addison RF et al; Chemosphere 12: 827-34 (1983)
Record name ISOPROPYLBIPHENYL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Isopropylbiphenyl

Color/Form

Water white

CAS RN

19486-60-3, 25640-78-2
Record name 2-Isopropylbiphenyl
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Record name 1,1'-Biphenyl, (1-methylethyl)-
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Record name 1,1'-Biphenyl, 2-(1-methylethyl)-
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Record name 2-ISOPROPYLBIPHENYL
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Record name ISOPROPYLBIPHENYL
Source Hazardous Substances Data Bank (HSDB)
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